molecular formula C12H15N3S2 B8296504 3-(3-Pentylthio-1,2,5-thiadiazol-4-yl)pyridine

3-(3-Pentylthio-1,2,5-thiadiazol-4-yl)pyridine

Cat. No.: B8296504
M. Wt: 265.4 g/mol
InChI Key: OFPSSSJDVAQRKC-UHFFFAOYSA-N
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Description

3-(3-Pentylthio-1,2,5-thiadiazol-4-yl)pyridine is a useful research compound. Its molecular formula is C12H15N3S2 and its molecular weight is 265.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15N3S2

Molecular Weight

265.4 g/mol

IUPAC Name

3-pentylsulfanyl-4-pyridin-3-yl-1,2,5-thiadiazole

InChI

InChI=1S/C12H15N3S2/c1-2-3-4-8-16-12-11(14-17-15-12)10-6-5-7-13-9-10/h5-7,9H,2-4,8H2,1H3

InChI Key

OFPSSSJDVAQRKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NSN=C1C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydrogen sulfide (0.25 g, 3.3 mmol) was added to a solution of 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine (0.59 g, 3 mmol) in DMF (20 ml) at room temperature and the reaction mixture was stirred for 30 min. Potassium carbonate (1.24 g, 9 mmol) and pentyl bromide (700 mg, 4.5 mmol) were added and the reaction mixture was stirred for additionally 10 min. Water (50 ml) was added and extracted with ether. The combined ether phases were dried and evaporated to give the title compound.
Name
Sodium hydrogen sulfide
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydrogen sulfide (0.25 g, 3.3 mmol) was added to a solution of 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine (0.59 g, 3 mmol) in DMF (20 ml) at room temperature and the reaction mixture was stirred for 30 min. Potassium carbonate (1.24 g, 9 mmol) and pentyl bromide (700 mg, 4.5 mmol) were added and the reaction mixture was stirred for additionally 10 min. Water (50 ml) was added and extracted with ether. The combined ether phases were dried and evaporated to give the title compound.
Name
Sodium hydrogen sulfide
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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